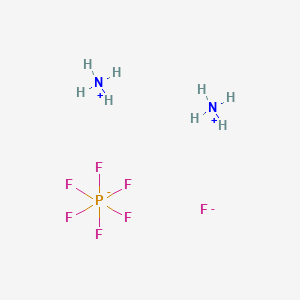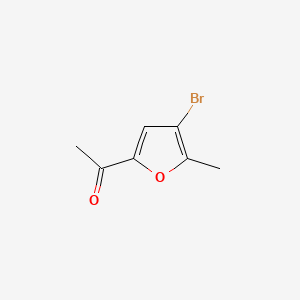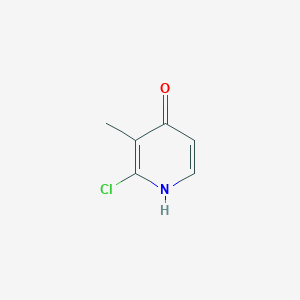
Ammonium fluoride hexafluorophosphate (2/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium fluoride hexafluorophosphate (2:1:1) is an inorganic compound with the chemical formula (NH₄)₂[PF₆]. It is a white, water-soluble, hygroscopic solid. The compound consists of ammonium cations and hexafluorophosphate anions. It is commonly used as a source of the hexafluorophosphate anion, which is a weakly coordinating anion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium fluoride hexafluorophosphate can be synthesized by combining neat ammonium fluoride and phosphorus pentachloride. The reaction proceeds as follows: [ \text{PCl}_5 + 6 \text{NH}_4\text{F} \rightarrow \text{(NH}_4)_2[\text{PF}_6] + 5 \text{NH}_4\text{Cl} ] Alternatively, it can also be produced from phosphonitrilic chloride: [ \text{PNCl}_2 + 6 \text{HF} \rightarrow \text{(NH}_4)_2[\text{PF}_6] + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the preparation involves sequentially adding ammonium bifluoride solid, anhydrous hydrogen fluoride, and phosphorus oxychloride into a reaction kettle. Methanol is then added, followed by ammonia water to fully react and obtain the product. The reaction mixture undergoes solid-liquid separation, reduced pressure concentration, and cooling crystallization to yield ammonium hexafluorophosphate .
Chemical Reactions Analysis
Types of Reactions
Ammonium fluoride hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the hexafluorophosphate anion is replaced by other anions.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form phosphate ions and hydrogen fluoride.
Common Reagents and Conditions
Phosphorus Pentachloride (PCl₅): Used in the synthesis of ammonium hexafluorophosphate.
Hydrofluoric Acid (HF): Used in the alternative synthesis route involving phosphonitrilic chloride.
Major Products Formed
Ammonium Chloride (NH₄Cl): Formed as a byproduct in the synthesis involving phosphorus pentachloride.
Hydrochloric Acid (HCl): Formed as a byproduct in the synthesis involving phosphonitrilic chloride
Scientific Research Applications
Ammonium fluoride hexafluorophosphate has various applications in scientific research:
Polymer Electrolytes: It is used in the preparation of polymer electrolytes for batteries and fuel cells.
Electrochemical Devices: It is used in the study of electrochemical properties of electrodes and electrolytes, influencing applications such as electrodeposition, electrochemical biosensing, and electrochemical synthesis of materials.
Environmental Chemistry: It is used in the determination of regulated perfluoroalkyl substances (PFAS) in drinking water, as part of environmental monitoring and regulation.
Mechanism of Action
The mechanism of action of ammonium fluoride hexafluorophosphate involves its role as a source of the hexafluorophosphate anion. The hexafluorophosphate anion is a weakly coordinating anion, which means it does not strongly interact with other ions or molecules. This property makes it useful in various chemical reactions and applications where minimal interference from the anion is desired .
Comparison with Similar Compounds
Ammonium fluoride hexafluorophosphate can be compared with other similar compounds, such as:
Potassium Hexafluorophosphate (KPF₆): Similar in structure and properties, but with potassium cations instead of ammonium cations.
Sodium Hexafluorophosphate (NaPF₆): Similar in structure and properties, but with sodium cations instead of ammonium cations.
Lithium Hexafluorophosphate (LiPF₆): Commonly used in lithium-ion batteries as an electrolyte salt.
The uniqueness of ammonium fluoride hexafluorophosphate lies in its specific cation (ammonium) and its applications in polymer electrolytes and electrochemical devices .
Properties
CAS No. |
12411-10-8 |
|---|---|
Molecular Formula |
F7H8N2P |
Molecular Weight |
200.040 g/mol |
IUPAC Name |
diazanium;fluoride;hexafluorophosphate |
InChI |
InChI=1S/F6P.FH.2H3N/c1-7(2,3,4,5)6;;;/h;1H;2*1H3/q-1;;;/p+1 |
InChI Key |
OQIAZSWADWPHPB-UHFFFAOYSA-O |
Canonical SMILES |
[NH4+].[NH4+].[F-].F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[4-(7-chloro-4-quinolyl)piperazin-1-yl]propyl]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B13445902.png)




![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide](/img/structure/B13445933.png)
![2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol](/img/structure/B13445937.png)


![Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B13445947.png)



![ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B13445973.png)
